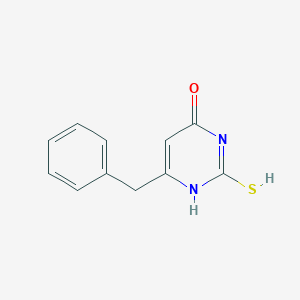

6-benzyl-2-sulfanyl-1H-pyrimidin-4-one

Description

6-Benzyl-2-sulfanyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a benzyl group at position 6 and a sulfanyl (thiol) group at position 2 of the heterocyclic ring. Pyrimidinones are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases and enzymes .

Synthetic routes for analogous pyrimidinones often involve nucleophilic substitution or alkylation reactions. For example, benzyl chloride has been used to introduce benzylsulfanyl groups in related compounds . The presence of a free thiol in this compound distinguishes it from thioether derivatives, necessitating careful handling to prevent oxidation.

Properties

IUPAC Name |

6-benzyl-2-sulfanyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXBXCRWXNESOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)N=C(N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=CC(=O)N=C(N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “6-benzyl-2-sulfanyl-1H-pyrimidin-4-one” involves several synthetic routes. One common method includes the cyclodextrin inclusion complex formation. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various compounds. The inclusion complex formation involves the insertion of the guest molecule into the non-polar cavity of the cyclodextrin. This process can be facilitated by various methods such as co-precipitation, kneading, and freeze-drying .

Industrial Production Methods: In industrial settings, the production of compound “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of the inclusion complex and to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Compound “6-benzyl-2-sulfanyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Compound “6-benzyl-2-sulfanyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

Biology: It is used in the study of biological processes and as a tool in molecular biology experiments.

Medicine: It is used in the development of pharmaceuticals and as a diagnostic agent.

Industry: It is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of compound “6-benzyl-2-sulfanyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and the biological system in which it is used. The specific molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below summarizes key structural differences and theoretical properties of 6-benzyl-2-sulfanyl-1H-pyrimidin-4-one and related pyrimidinones:

Structural and Functional Analysis

6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one

- Key Differences: Position 6: Amino group (polar, hydrogen-bond donor) vs. benzyl (hydrophobic, π-π interactions). Position 2: Thioether (stable, less reactive) vs. free thiol (reactive, prone to oxidation).

- Implications: The amino group enhances solubility but reduces membrane permeability compared to the benzyl group. Thioether linkage offers metabolic stability, whereas the thiol in the target compound may enable covalent binding to cysteine residues in proteins.

5-Benzyl-2-(benzylsulfanyl)pyrimidine-4,6-diol

- Key Differences :

- Substitution at C5 (vs. C6) alters steric and electronic interactions.

- Diol groups at C4 and C6 increase hydrophilicity and hydrogen-bonding capacity.

- Implications :

- The diol structure favors aqueous solubility but may limit blood-brain barrier penetration.

- Dual benzyl groups (C5 and C2) enhance lipophilicity but could introduce steric clashes in target binding.

6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one

- Key Differences: Position 2: 2-Methylbenzylthio (steric hindrance, increased lipophilicity) vs. unsubstituted thiol. Position 6: Amino group (polar) vs. benzyl (hydrophobic).

- Implications: The methyl group on the benzyl ring may improve metabolic stability but reduce target affinity due to steric effects. The amino group at C6 could facilitate salt bridge formation in polar binding pockets.

Research Findings and Implications

While direct experimental data for this compound are scarce, comparisons with analogs suggest:

- Reactivity : The free thiol group may enable disulfide bond formation or covalent inhibition, distinguishing it from thioether derivatives .

- Biological Interactions : The combination of a hydrophobic benzyl group and reactive thiol could synergize in targeting enzymes with both hydrophobic pockets and catalytic cysteines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-benzyl-2-sulfanyl-1H-pyrimidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between benzyl thiol derivatives and pyrimidinone precursors. For example, chlorinated pyrimidinone intermediates react with benzyl thiols under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Optimization includes controlling stoichiometry, solvent polarity, and reaction time to minimize side products like disulfides or over-alkylation . Characterization via TLC and HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and pyrimidinone core (δ 8.1–8.3 ppm for C-6 proton). The sulfanyl group’s absence in DEPT-135 indicates its substitution .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of benzyl group).

- X-ray Crystallography : Resolves bond lengths and angles, critical for validating tautomeric forms (e.g., 1H vs. 3H pyrimidinone) .

Q. How can researchers assess the compound’s preliminary biological activity in antimicrobial assays?

- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% final concentration) and test at 0.5–128 µg/mL. Compare MIC values to positive controls (e.g., ciprofloxacin). Note: Substituent effects (e.g., electron-withdrawing groups on the benzyl ring) may enhance activity .

Advanced Research Questions

Q. What strategies improve the synthetic yield of this compound in multi-step reactions?

- Methodological Answer :

- Catalysis : Use Pd(OAc)₂ or CuI for Suzuki coupling if aryl halides are intermediates .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

- Reaction Monitoring : In-situ IR or Raman spectroscopy tracks thiolate formation and pyrimidinone ring closure .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies for consistency in assay conditions (e.g., cell lines, incubation time). For example, discrepancies in anticancer IC₅₀ values may arise from variations in MTT assay protocols .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., para-chloro vs. methyl on the benzyl group) to isolate contributing factors .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study tautomer stability (1H vs. 3H forms) and sulfanyl group nucleophilicity .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., DHFR or kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How do solvent and pH conditions influence the compound’s stability during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.